molecular formula C14H16N2O3S B11542110 1-[4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone

1-[4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone

Cat. No.: B11542110
M. Wt: 292.36 g/mol
InChI Key: SRYLQLKNELDGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE is a complex organic compound with a unique structure that includes a hydroxy-methoxyphenyl group, a methyl group, and a sulfanylidene group attached to a tetrahydropyrimidinyl ring

Preparation Methods

The synthesis of 1-[4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE involves several steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the hydroxy-methoxyphenyl group and the tetrahydropyrimidinyl ring.

    Reaction Conditions: The reaction typically involves the use of solvents such as dichloromethane and reagents like anhydrous zinc chloride and acetic anhydride.

    Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

1-[4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE can be compared with similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

1-[4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone

InChI

InChI=1S/C14H16N2O3S/c1-7-12(8(2)17)13(16-14(20)15-7)9-4-5-10(18)11(6-9)19-3/h4-6,13,18H,1-3H3,(H2,15,16,20)

InChI Key

SRYLQLKNELDGEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)O)OC)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.